An In-depth Technical Guide to the Synthesis and Mechanism of Butyltriphenylphosphonium Bromide
An In-depth Technical Guide to the Synthesis and Mechanism of Butyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a crucial intermediate in organic synthesis.[1] Its primary application lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the formation of alkenes from carbonyl compounds.[1][2][3] This document provides a comprehensive overview of the synthesis of butyltriphenylphosphonium bromide, its underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data. It is intended to be a technical resource for professionals in research and drug development who utilize phosphonium salts in synthetic chemistry.
Synthesis of Butyltriphenylphosphonium Bromide
The synthesis of butyltriphenylphosphonium bromide is a straightforward and efficient process involving the reaction of triphenylphosphine (B44618) with n-butyl bromide.[1][4] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary phosphonium salt.
General Reaction Scheme
The overall chemical equation for the synthesis is as follows:
(C₆H₅)₃P + CH₃(CH₂)₃Br → [(C₆H₅)₃P(CH₂)₃CH₃]⁺Br⁻
Triphenylphosphine + n-Butyl Bromide → Butyltriphenylphosphonium Bromide
Physicochemical Properties
A summary of the key physical and chemical properties of butyltriphenylphosphonium bromide is presented in Table 1.
| Property | Value | References |
| CAS Number | 1779-51-7 | [5][6][7] |
| Molecular Formula | C₂₂H₂₄BrP | [6][7] |
| Molecular Weight | 399.30 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Melting Point | 238-243 °C | [1][5][6][7] |
| Solubility | Soluble in water | [5][7] |
| Sensitivity | Hygroscopic | [5][7] |
Reaction Mechanism
The formation of butyltriphenylphosphonium bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[9]
-
Nucleophilic Attack: The triphenylphosphine molecule possesses a lone pair of electrons on the phosphorus atom, making it a potent nucleophile. This lone pair attacks the electrophilic carbon atom of n-butyl bromide—the carbon atom bonded to the bromine.
-
Transition State: As the new phosphorus-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This occurs through a single, concerted transition state where the phosphorus atom is partially bonded to the butyl group's carbon, and the bromine is partially dissociated.
-
Product Formation: The reaction concludes with the formation of a stable P-C bond and the expulsion of the bromide ion as the leaving group. The final product is the ionic salt, butyltriphenylphosphonium bromide.
This phosphonium salt is the direct precursor to a Wittig reagent. Treatment with a strong base (e.g., n-butyllithium) deprotonates the carbon adjacent to the phosphorus atom, forming a highly reactive phosphonium ylide.[3][9]
Caption: SN2 mechanism for the synthesis of butyltriphenylphosphonium bromide.
Experimental Protocols
The following section details an experimental protocol for the synthesis of butyltriphenylphosphonium bromide, adapted from established methodologies.[4]
Materials and Equipment
-
Triphenylphosphine (1 mol)
-
n-Butyl bromide (1 mol)
-
Ethanol (1000 mL)
-
Anion exchange resin (catalyst, e.g., 201*7, 5g)[4]
-
2L four-neck round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen gas inlet
-
Filtration apparatus (e.g., Büchner funnel)
-
Refrigerator/chiller for crystallization
-
Drying oven
Synthesis Procedure
Caption: Experimental workflow for butyltriphenylphosphonium bromide synthesis.
-
Reaction Setup: In a 2L four-neck flask under a nitrogen atmosphere, add 1 mole of triphenylphosphine, 1000 mL of ethanol, and 5g of anion exchange resin catalyst.[4]
-
Heating and Addition: Heat the mixture to reflux with stirring. Once refluxing, slowly add 1 mole of n-butyl bromide from a dropping funnel over approximately 6 hours.[4]
-
Reaction: After the addition is complete, continue to stir the mixture under reflux for another 24 hours.[4]
-
Cooling and Filtration: Once the reaction is complete, cool the solution to approximately 20 °C. Filter the mixture to remove the catalyst.[4]
-
Crystallization: Place the filtrate in a refrigerator or chiller at -15 °C to induce crystallization of the product.[4]
-
Isolation and Drying: Collect the crystalline product by filtration. Dry the solid product in an oven at 65 °C.[4]
Quantitative Data
The following table summarizes quantitative data from representative synthesis protocols. High yields and purity are consistently reported for this reaction.
| Parameter | Value | Reference |
| Triphenylphosphine | 1.0 mol | [4] |
| n-Butyl Bromide | 1.0 mol | [4] |
| Solvent | Ethanol (1000 mL) | [4] |
| Catalyst | Anion Exchange Resin (5g) | [4] |
| Reaction Time | 24 hours (post-addition) | [4] |
| Reaction Temperature | Reflux | [4] |
| Reported Yield | 98.2% | [4] |
| Product Purity | >99% | [4] |
| Reported Melting Point | 241-242 °C | [4] |
Spectroscopic Data
Characterization of the final product is typically performed using spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include multiplets for the aromatic protons of the three phenyl groups and distinct signals for the butyl chain protons, with the α-methylene protons showing coupling to the phosphorus atom.
-
³¹P NMR: Phosphorus-31 NMR is highly effective for analyzing phosphorus-containing compounds.[10] A single peak in the ³¹P{¹H} NMR spectrum is expected, confirming the presence of a single phosphorus environment. For similar phosphonium salts, chemical shifts (δ) are often observed in the range of 22-25 ppm.[11]
While specific, readily available spectra for butyltriphenylphosphonium bromide were not found in the cited search results, ¹H NMR data for the structurally similar benzyltriphenylphosphonium (B107652) bromide shows the methylene (B1212753) protons adjacent to the phosphorus as a doublet around δ 5.39 ppm due to P-H coupling.[12]
Role in Organic Synthesis: The Wittig Reaction
The primary utility of butyltriphenylphosphonium bromide is its function as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes.[1][9][13]
Caption: Logical pathway from starting materials to alkene synthesis via Wittig reaction.
Conclusion
The synthesis of butyltriphenylphosphonium bromide from triphenylphosphine and n-butyl bromide is a robust and high-yielding SN2 reaction. The resulting phosphonium salt is a stable, isolable solid that is a cornerstone reagent in synthetic organic chemistry. Its conversion to a phosphonium ylide enables the Wittig reaction, providing an indispensable tool for the construction of carbon-carbon double bonds, a frequent requirement in the synthesis of pharmaceuticals and other complex organic molecules.[1][8]
References
- 1. CAS # 1779-51-7, Butyltriphenylphosphonium bromide, Butyl(triphenyl)phosphonium bromide, TBP - chemBlink [ww.chemblink.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 5. Butyltriphenylphosphonium Bromide CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 108060050 [thermofisher.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. lookchem.com [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. rsc.org [rsc.org]
- 12. biomedres.us [biomedres.us]
- 13. Wittig Reaction [organic-chemistry.org]
